molecular formula C9H16O5 B13012694 (2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetaldehyde

(2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetaldehyde

Cat. No.: B13012694
M. Wt: 204.22 g/mol
InChI Key: MFUVXHUBYLKEFJ-ACLDMZEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetaldehyde is a complex organic compound with significant potential in various scientific fields. Its unique structure, featuring multiple chiral centers, makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetaldehyde typically involves multi-step organic reactions. One common approach is the use of aldol condensation followed by selective reduction and protection steps. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetaldehyde is used as a building block for synthesizing more complex molecules. Its chiral centers make it valuable for studying stereochemistry and developing enantioselective synthesis methods.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to mimic certain natural substrates, making it useful for probing enzyme mechanisms.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly for targeting specific biochemical pathways.

Industry

In the industrial sector, this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, influencing the activity of these targets and modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetone
  • (2S)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetaldehyde

Uniqueness

The uniqueness of (2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetaldehyde lies in its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles compared to similar compounds. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H16O5

Molecular Weight

204.22 g/mol

IUPAC Name

(2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetaldehyde

InChI

InChI=1S/C9H16O5/c1-8(2)13-7(5-11)9(3,14-8)6(12)4-10/h4,6-7,11-12H,5H2,1-3H3/t6-,7-,9+/m0/s1

InChI Key

MFUVXHUBYLKEFJ-ACLDMZEESA-N

Isomeric SMILES

C[C@]1([C@@H](OC(O1)(C)C)CO)[C@H](C=O)O

Canonical SMILES

CC1(OC(C(O1)(C)C(C=O)O)CO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.